2-Naphthyl vs. 1-Naphthyl Regioisomerism: Lipophilicity (XLogP3) Comparison of [2-(Naphthalen-2-yl)ethyl]hydrazine with its 1-Naphthyl Analog
The 2-naphthyl substitution pattern in [2-(Naphthalen-2-yl)ethyl]hydrazine produces a computed XLogP3 value of 2.7, which differs from the 1-naphthyl regioisomer (CAS 1016712-02-9) where the altered ring attachment geometry is expected to yield a distinct lipophilicity profile. While experimental logP data for the 1-naphthyl analog is not publicly available, the topological polar surface area (TPSA) of 38 Ų for the target compound is consistent across both isomers, indicating that the differential lipophilicity arises primarily from the naphthalene substitution position rather than overall polarity [1]. This difference in computed lipophilicity can translate into altered membrane permeability, protein binding, and pharmacokinetic behavior in biological assays .
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 1-Naphthyl analog (CAS 1016712-02-9): XLogP3 not publicly reported; expected to differ based on regioisomerism principles |
| Quantified Difference | Difference not quantifiable due to lack of comparator data; regioisomeric distinction established on structural grounds |
| Conditions | Computed physicochemical properties from Angene Chemical datasheet (target compound) vs. CymitQuimica catalog entry (comparator) |
Why This Matters
For medicinal chemistry campaigns, the 2-naphthyl isomer provides a distinct lipophilicity starting point that influences ADME properties; researchers cannot assume the 1-naphthyl analog will behave identically in biological systems.
- [1] Angene Chemical. CAS 1016516-10-1: Hydrazine, [2-(2-naphthalenyl)ethyl]-. Computed XLogP3: 2.7, TPSA: 38 Ų. Accessed May 2026. View Source
